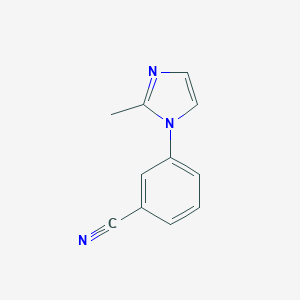

3-(2-甲基-1H-咪唑-1-基)苯甲腈

描述

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is a chemical compound with the molecular formula C11H9N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, has been reported in various studies . For instance, one method involves the hydrolysis of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile, with the compound being mixed with an equimolar amount of potassium hydroxide in water .Molecular Structure Analysis

The molecular structure of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile consists of an imidazole ring attached to a benzonitrile group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .科学研究应用

Therapeutic Potential

Imidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Coordination Polymers

Imidazole derivatives can be used in the synthesis of coordination polymers . These polymers are generated by the self-assembly of metal ions and organic ligands, and have various potential applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption and separation .

Organic Synthesis

Imidazole compounds, although absent in nature, have found broad applications in organic synthesis . They can act as a remedy for the development of novel drugs .

Polymer Chemistry

Imidazole derivatives can be used in polymer chemistry . They can be used to create polymers with unique properties.

Supramolecular Chemistry

In supramolecular chemistry, imidazole compounds can be used to create complex structures .

Bioconjugation

Imidazole compounds can be used in bioconjugation . This involves attaching two biomolecules together, which can be useful in various biological applications.

Fluorescent Imaging

Imidazole compounds can be used in fluorescent imaging . This can be useful in various fields, including medical diagnostics and research.

Materials Science

In materials science, imidazole compounds can be used to create materials with unique properties .

安全和危害

未来方向

属性

IUPAC Name |

3-(2-methylimidazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOKCNFPHCSTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596480 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile | |

CAS RN |

167758-85-2 | |

| Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)

![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)